2-(Benzyloxy)-5-bromo-4-methylpyridine
Overview
Description
2-(Benzyloxy)-5-bromo-4-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring This particular compound is characterized by the presence of a benzyloxy group at the second position, a bromine atom at the fifth position, and a methyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-4-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-(Benzyloxy)-4-methylpyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination at the desired position.
Another method involves the benzyloxylation of 5-bromo-4-methylpyridine. This can be achieved by reacting 5-bromo-4-methylpyridine with benzyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination or benzyloxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the fifth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a suitable base and solvent.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in carbon tetrachloride or chloroform under reflux.
Benzyloxylation: Benzyl alcohol with sodium hydride or potassium tert-butoxide in dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-(Benzyloxy)-4-methylpyridine derivatives with various substituents at the fifth position.
Oxidation: Formation of 2-(Benzoyloxy)-5-bromo-4-methylpyridine.
Reduction: Formation of 2-(Benzyloxy)-5-amino-4-methylpyridine.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-4-methylpyridine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it a versatile building block in organic chemistry.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties. Derivatives of this compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Biological Research: The compound may be used as a probe or ligand in biological studies to investigate the interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-4-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The bromine atom may participate in halogen bonding, which can influence the compound’s binding affinity to its target. The methyl group can affect the compound’s metabolic stability and overall pharmacokinetic properties.
Comparison with Similar Compounds
2-(Benzyloxy)-5-bromo-4-methylpyridine can be compared with other similar compounds, such as:
2-(Benzyloxy)-4-methylpyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-4-methylpyridine:
2-(Benzyloxy)-5-chloro-4-methylpyridine: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and potential biological activity.
Properties
IUPAC Name |
5-bromo-4-methyl-2-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-10-7-13(15-8-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUZAUDQWAGJKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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